2,3-Epoxy-2-methylpropiononitrile
Description
Structural Classifications and Chemical Significance in Organic Chemistry
α,β-Epoxy nitriles, also known as glycidonitriles, are characterized by an oxirane ring directly attached to the α- and β-carbons relative to a cyano group. 2,3-Epoxy-2-methylpropiononitrile, with the chemical formula C₄H₅NO, fits this classification. Its structure consists of a propane (B168953) backbone with an epoxide ring spanning carbons 2 and 3, and a nitrile group and a methyl group attached to the second carbon.
The chemical significance of this structural arrangement lies in the electronic interplay between the electron-withdrawing nitrile group and the strained epoxide ring. This juxtaposition enhances the electrophilicity of the epoxide carbons, making them highly susceptible to nucleophilic attack. The presence of the methyl group on the α-carbon further influences the molecule's reactivity and stereochemistry.
Relevance of the Epoxide Functional Group in Synthetic Strategy
The epoxide functional group is a cornerstone of modern synthetic strategy due to its high reactivity, which stems from significant ring strain. nih.gov This inherent strain makes epoxides susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and organometallic reagents. researchgate.net This reactivity allows for the stereospecific introduction of two new functional groups, making epoxides invaluable building blocks in the synthesis of complex molecules.
In the context of this compound, the epoxide ring serves as a gateway to a variety of functionalized propanenitrile derivatives. The regioselectivity of the ring-opening reaction is a key consideration in synthetic design. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon of the epoxide (C3), following an SN2 mechanism. researchgate.net However, the electronic influence of the adjacent nitrile and methyl groups can modulate this reactivity.
A common method for the synthesis of α,β-epoxy nitriles is the Darzens condensation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-halo nitrile in the presence of a base to form an α,β-epoxy nitrile. wikipedia.org For this compound, this could theoretically involve the reaction of acetone (B3395972) with a 2-halopropionitrile. Another synthetic route is the epoxidation of the corresponding α,β-unsaturated nitrile, in this case, 2-methyl-2-propenenitrile (methacrylonitrile), often using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.com
Current Research Trajectories in α,β-Epoxy Nitrile Chemistry
Current research in the field of α,β-epoxy nitriles is focused on several key areas. A major trajectory involves the development of new, more efficient, and stereoselective methods for their synthesis. This includes the use of novel catalysts and reaction conditions to control the stereochemistry of the epoxide ring.
Another significant area of investigation is the exploration of the reactivity of α,β-epoxy nitriles with a wider range of nucleophiles. Researchers are particularly interested in developing novel ring-opening reactions that lead to the formation of synthetically useful building blocks. For instance, the reaction of glycidonitriles with various nucleophiles can lead to the formation of β-hydroxynitriles, which are valuable precursors for pharmaceuticals and other biologically active compounds. The synthesis of glycidonitrile, the parent compound of this class, and its characterization by NMR has been reported, providing a basis for understanding the reactivity of its derivatives. nih.govoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyloxirane-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2-5)3-6-4/h3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMNYRWPAJPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958552 | |
| Record name | 2-Methyloxirane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37447-61-3 | |
| Record name | 2-Methyl-2-oxiranecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37447-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Epoxy-2-methylpropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037447613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloxirane-2-carbonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxy-2-methylpropiononitrile | |
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Advanced Synthetic Methodologies for 2,3 Epoxy 2 Methylpropiononitrile
Enantioselective and Diastereoselective Epoxidation Routes
Achieving stereocontrol in the epoxidation of methacrylonitrile (B127562) is of significant interest for the synthesis of chiral building blocks. Both catalyst-controlled enantioselective methods and substrate-controlled diastereoselective methods have been developed for electron-deficient olefins.
Catalytic Asymmetric Epoxidation (e.g., Sharpless-type, metal-catalyzed)
Classic asymmetric epoxidation methods like the Sharpless-Katsuki epoxidation, which are highly effective for allylic alcohols, are generally unsuitable for unfunctionalized, electron-deficient alkenes such as methacrylonitrile. acs.org These methods rely on an electrophilic oxidant that reacts sluggishly with electron-poor double bonds. acs.org Therefore, research has focused on nucleophilic epoxidation strategies using chiral catalysts.
Metal-Catalyzed Nucleophilic Epoxidation: Modern approaches often employ chiral metal complexes that activate a nucleophilic oxidant, typically a hydroperoxide. A notable system developed for α,β-unsaturated carbonyl compounds, which are electronically similar to methacrylonitrile, utilizes a chiral N,N′-dioxide–Scandium(III) complex. This catalyst system facilitates the asymmetric epoxidation with hydrogen peroxide as the terminal oxidant, achieving excellent yields and high enantioselectivities for a range of substrates without the need for additives. rsc.org The catalyst is tolerant to air and water, making it a practical choice. rsc.org
Another successful strategy involves lanthanide-based catalysts. The Shibasaki group demonstrated that samarium complexes can catalyze the asymmetric epoxidation of α,β-unsaturated amides, providing the corresponding epoxyamides in very high enantioselectivity. youtube.com
Organocatalytic Epoxidation: The Juliá-Colonna epoxidation is a well-established organocatalytic method that uses poly-L-leucine as a catalyst to effect the asymmetric epoxidation of electron-deficient olefins, such as chalcones, with alkaline hydrogen peroxide. wikipedia.org The reaction proceeds in a triphasic or biphasic system where the peptide catalyst creates a chiral environment for the nucleophilic attack of the hydroperoxide anion on the alkene. wikipedia.org This method is valued for its operational simplicity and the use of a biodegradable catalyst.
| Catalyst System | Substrate Example | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral N,N′-Dioxide-Sc(III) | Chalcone | H₂O₂ | >99% | 98% | rsc.org |
| Poly-L-leucine (Juliá-Colonna) | Chalcone | H₂O₂ / NaOH | up to >99% | High | wikipedia.org |
| Samarium-BINOL Complex | α,β-Unsaturated Amide | Cumene hydroperoxide (CHP) | up to 98% | High | youtube.com |
This table presents representative data for the asymmetric epoxidation of electron-deficient alkenes analogous to methacrylonitrile.
Substrate-Controlled Stereochemical Induction
In substrate-controlled methods, a chiral center already present in the molecule directs the approach of the epoxidizing reagent to one of the two faces of the double bond, resulting in a diastereoselective reaction. masterorganicchemistry.com This is typically achieved by attaching a chiral auxiliary to the substrate. While specific examples for the diastereoselective epoxidation of a methacrylonitrile derivative with a chiral auxiliary are not prominently reported, the principle can be illustrated.
For instance, a methacrylonitrile analogue could be modified to include a chiral alcohol. The steric bulk of this auxiliary would hinder the approach of the epoxidizing agent (e.g., m-CPBA) from one side, leading to the preferential formation of one diastereomer. The diastereomeric ratio (d.r.) would depend on the effectiveness of the chiral auxiliary in differentiating the two faces of the alkene. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched epoxide.
Novel Epoxidation Reagents and Systems
The development of new reagents and reaction systems is crucial for overcoming the low reactivity of electron-deficient alkenes. These novel methods often focus on improving safety, efficiency, and environmental impact compared to traditional approaches.
Peracid-Based Oxidations
The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is known as the Prilezhaev reaction. masterorganicchemistry.com This is a classic epoxidation method, but it is most effective for electron-rich olefins. Electron-withdrawing groups, like the nitrile in methacrylonitrile, deactivate the double bond towards electrophilic attack by the peracid, often requiring harsher conditions. youtube.com
However, research has shown that this limitation can be overcome. For example, methyl methacrylate, an ester that is structurally and electronically very similar to methacrylonitrile, can be efficiently converted to its epoxide using m-CPBA at elevated temperatures, provided a radical inhibitor is added to prevent the thermal decomposition of the peracid. rsc.org
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Methyl Methacrylate | m-CPBA | Elevated temperature, radical inhibitor | Methyl 2,3-epoxy-2-methylpropanoate | Efficient | rsc.org |
This table shows data for a substrate analogous to methacrylonitrile.
Hydrogen Peroxide Mediated Epoxidations
Hydrogen peroxide (H₂O₂) is an ideal oxidant from a green chemistry perspective, as its only byproduct is water. For electron-deficient alkenes, H₂O₂ is typically used under basic conditions (Weitz-Scheffer epoxidation) or in combination with a catalyst. youtube.com
A particularly relevant method is the Payne epoxidation, which utilizes a nitrile, such as acetonitrile (B52724), as a co-reactant or solvent. acs.org In the presence of alkaline hydrogen peroxide, the nitrile is converted in situ to a peroxycarboximidic acid. This species is a potent nucleophilic oxidant that readily epoxidizes electron-poor double bonds. acs.orgnih.gov This approach avoids the need to handle potentially unstable peroxy acids directly.
| Substrate Type | Reagent System | Key Intermediate | Product | Reference |
| α,β-Unsaturated Carbonyl | H₂O₂ / NaOH | Hydroperoxide anion (OOH⁻) | α,β-Epoxy Ketone | youtube.com |
| Electron-Deficient Alkene | H₂O₂ / Acetonitrile / Base | Peroxycarboximidic acid | Epoxide | acs.org |
This table outlines common hydrogen peroxide-based epoxidation systems for electron-deficient alkenes.
Hypochlorite-Based Methodologies (e.g., NaOCl·5H₂O)
A novel and environmentally benign approach to the epoxidation of electron-deficient alkenes involves the use of sodium hypochlorite (B82951) (NaOCl). sibran.ru Recently, crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) has become available as a stable, easy-to-handle solid. sibran.ru This reagent acts as a source for nucleophilic epoxidation and has been successfully used to epoxidize highly electron-deficient substrates like perfluoroalkenes in acetonitrile, producing only sodium chloride as a byproduct. sibran.ru The reaction proceeds stereospecifically, conserving the geometry of the starting alkene. sibran.ru Given its efficacy with other electron-poor systems, NaOCl·5H₂O represents a promising reagent for the epoxidation of methacrylonitrile.
| Substrate Type | Reagent | Solvent | Conditions | Yield | Reference |
| Cyclic Perfluoroalkenes | NaOCl (aq) | Acetonitrile | 0–20 °C | High | sibran.ru |
| β,γ-Unsaturated Carboxylic Acids | NaOCl·5H₂O | Acetonitrile | Room Temp. | Moderate |
This table presents data for the epoxidation of various substrates using sodium hypochlorite-based systems.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound. Generating content on the specified advanced synthetic methodologies would require extrapolation from other compounds, which would violate the instruction to focus exclusively on 2,3-Epoxy-2-methylpropiononitrile.
Mechanistic Insights into the Reactivity of 2,3 Epoxy 2 Methylpropiononitrile
Nucleophilic Ring-Opening Reactions
The ring-opening of epoxides through nucleophilic attack is a cornerstone of their chemistry, proceeding primarily through an Sɴ2 mechanism, especially under basic or neutral conditions. kyoto-u.ac.jp This reaction's viability is driven by the release of significant ring strain (approximately 13 kcal/mol) inherent in the three-membered ether ring. nih.gov
In the case of asymmetrically substituted epoxides like 2,3-epoxy-2-methylpropiononitrile, the site of nucleophilic attack is highly regioselective. Under basic or neutral conditions, the reaction follows an Sɴ2 pathway where the nucleophile attacks the less sterically hindered carbon atom. nih.govacs.org For this compound, the C3 carbon is disubstituted with hydrogen atoms, whereas the C2 carbon is a quaternary center bearing a methyl and a nitrile group. Consequently, nucleophilic attack will preferentially occur at the C3 position.
This selectivity is a classic feature of the Sɴ2 mechanism, which is sensitive to steric hindrance at the reaction center. acs.org The attack leads to the formation of a 3-substituted-2-hydroxy-2-methylpropiononitrile derivative. A variety of nucleophiles, including hydroxides, alkoxides, amines, thiols, and Grignard reagents, can be employed for this transformation. kyoto-u.ac.jprsc.org
| Nucleophile (Nu⁻) | Reaction Conditions | Major Product | Predicted Site of Attack |
|---|---|---|---|
| HO⁻ (Hydroxide) | Basic (e.g., NaOH, H₂O) | 3-hydroxy-2-methyl-2-cyanopropan-1-ol | C3 |
| RO⁻ (Alkoxide) | Basic (e.g., NaOR, ROH) | 3-alkoxy-2-hydroxy-2-methylpropiononitrile | C3 |
| RNH₂ (Amine) | Neutral/Basic | 3-(alkylamino)-2-hydroxy-2-methylpropiononitrile | C3 |
| RS⁻ (Thiolate) | Basic (e.g., NaSR) | 3-(alkylthio)-2-hydroxy-2-methylpropiononitrile | C3 |
| N₃⁻ (Azide) | Neutral/Basic | 3-azido-2-hydroxy-2-methylpropiononitrile | C3 |
The Sɴ2 reaction mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. acs.org In epoxide ring-opening, the oxygen atom acts as the leaving group. This backside attack results in an inversion of the stereochemical configuration at the carbon center being attacked. kyoto-u.ac.jpacs.org
For a chiral molecule of this compound, nucleophilic attack at the C3 carbon would lead to the formation of a product with the opposite stereochemistry at that position. This anti-relationship between the newly introduced nucleophile and the hydroxyl group is a predictable and reliable outcome of this reaction pathway. kyoto-u.ac.jpbohrium.com
The ring-opening of epoxides can be significantly promoted and its selectivity enhanced through catalysis. Various metal catalysts have been developed for this purpose. For instance, tungsten salts have been shown to be highly effective in promoting the regioselective and stereospecific ring-opening of 2,3-epoxy alcohols and 2,3-epoxy sulfonamides. nih.gov These catalysts facilitate the reaction with a range of nitrogen and oxygen nucleophiles, leading to high yields and excellent regioselectivity, often favoring attack at the C3 position. nih.govresearcher.life
While direct studies on this compound are limited, it is plausible that tungsten-catalyzed aminolysis would proceed with high C3 selectivity. Other catalytic systems, such as those based on chromium, cobalt, and scandium, have also been successfully employed for the asymmetric ring-opening of other epoxides, offering pathways to enantiomerically enriched products. wikipedia.orgresearchgate.netrsc.org
Electrophilic Ring-Opening Pathways
Under acidic conditions, the mechanism of epoxide ring-opening changes significantly. The reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. researcher.life This is followed by nucleophilic attack. In contrast to the basic/neutral conditions, the regioselectivity of the nucleophilic attack is now governed by electronic factors rather than steric ones. rsc.org
The protonated epoxide exists in a state of equilibrium with a species that has significant carbocationic character at the more substituted carbon atom. For this compound, the C2 carbon, being tertiary and adjacent to an electron-withdrawing nitrile group, is better able to stabilize a partial positive charge. Consequently, the nucleophile will preferentially attack the more substituted C2 carbon. researcher.life This pathway results in the formation of a 2-substituted-3-hydroxy-2-methylpropiononitrile, a regioisomer of the product obtained under basic conditions.
Rearrangement Reactions and Isomerization Processes (e.g., photoinduced rearrangements)
The photochemical behavior of epoxides can lead to complex rearrangements and isomerizations. For α,β-unsaturated γ,δ-epoxy nitriles, which share structural motifs with this compound, direct irradiation has been shown to generate intermediates such as carbonyl ylides or carbenes, leading to various rearranged products. rsc.org Triplet-sensitized irradiation of these compounds, on the other hand, primarily results in (E/Z)-isomerization. rsc.org
Based on these findings, it is conceivable that direct photo-irradiation of this compound could induce cleavage of the C-C bond of the epoxide ring, forming a carbonyl ylide. This highly reactive intermediate could then undergo various pericyclic reactions or rearrangements. Alternatively, cleavage of a C-O bond could lead to a diradical species, initiating a different set of transformations.
Radical-Mediated Transformations
The C-O bonds of an epoxide ring can undergo homolytic cleavage to form radical intermediates. The regioselectivity of this ring-opening is determined by the stability of the resulting radical. acs.org In the case of this compound, the formation of a radical at the C2 position would be favored due to it being a tertiary center and the stabilizing effect of the adjacent nitrile group.
This radical generation can be initiated by reagents like bis(cyclopentadienyl)titanium(III) chloride. acs.org Once formed, the C2-centered radical can participate in a variety of subsequent reactions. A common pathway is intramolecular cyclization if a suitable unsaturated group is present elsewhere in the molecule. bohrium.comwikipedia.org In the absence of such a group, the radical can be trapped by a hydrogen-atom donor, leading to the corresponding alcohol, or it can be involved in intermolecular addition reactions. kyoto-u.ac.jpacs.org
| Reaction Type | Conditions | Key Intermediate | Site of Attack/Cleavage | Primary Outcome |
|---|---|---|---|---|
| Nucleophilic Ring-Opening | Basic/Neutral | Sɴ2 Transition State | C3 (less substituted) | Anti-addition product |
| Electrophilic Ring-Opening | Acidic | Protonated Epoxide (Carbocation-like) | C2 (more substituted) | Syn/Anti-addition product |
| Photoinduced Rearrangement | UV light | Carbonyl Ylide / Diradical | C-C or C-O bond | Isomerization/Rearrangement |
| Radical-Mediated Transformation | Radical Initiator | C2-centered radical | C2-O bond | Ring-opened radical for further reaction |
Influence of Substituent Effects on Reactivity
The reactivity of the epoxide ring in this compound is significantly influenced by the electronic and steric effects of its substituents: the methyl group at the C2 position and the nitrile group, also at the C2 position. These groups have opposing electronic properties and contribute to the steric environment around the epoxide, thereby dictating the regioselectivity of the ring-opening reactions under different catalytic conditions.
The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic pull deactivates the adjacent C2 carbon towards electrophilic attack but can stabilize a negative charge on this carbon. Conversely, the methyl group (-CH₃) is an electron-donating group through induction, which tends to stabilize a positive charge on the C2 carbon.
The interplay of these electronic effects, combined with steric hindrance, governs the outcome of nucleophilic ring-opening reactions. The regioselectivity is primarily dependent on whether the reaction proceeds under acidic or basic/neutral conditions.
Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. This is followed by the nucleophilic attack. The transition state of this reaction has a significant carbocationic character. The electron-donating methyl group at C2 stabilizes a partial positive charge on the tertiary carbon more effectively than on the primary carbon (C3). This electronic stabilization directs the nucleophile to attack the more substituted C2 carbon. rsc.orgsaskoer.ca This is in contrast to the effect of the electron-withdrawing nitrile group, which would destabilize a positive charge at C2, thus favoring attack at C3. In the case of this compound, the dominant effect under acidic catalysis is a subject of nuanced electronic balance. However, for many substituted epoxides, the stabilization by the alkyl group is a powerful directing factor. rsc.orgsaskoer.ca
Under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. In this scenario, steric hindrance is the predominant factor. nih.gov The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the C3 position is sterically less encumbered than the C2 position, which bears both a methyl and a nitrile group. Therefore, nucleophilic attack is expected to occur primarily at the C3 carbon. nih.govresearchgate.net The electron-withdrawing nature of the nitrile group can further enhance the electrophilicity of the C2 carbon, but the steric barrier often proves to be the decisive factor in Sₙ2 reactions of epoxides. mdpi.com
Research on similarly substituted epoxides, such as 2,3-epoxypropanoates with electron-withdrawing groups, has shown that nucleophilic attack occurs regioselectively at the C2 position, leading to 2-substituted 3-hydroxyesters. beilstein-journals.org This suggests that the electronic effect of the electron-withdrawing group can, in some cases, overcome steric hindrance. However, studies on 2,3-epoxy tosylates have demonstrated that the regioselectivity can be switched depending on the substrate and reaction conditions. transformationtutoring.com
The following table summarizes the expected regioselectivity of the ring-opening of this compound based on general principles of epoxide reactivity.
| Reaction Condition | Dominant Effect | Expected Site of Nucleophilic Attack | Expected Major Product |
| Acidic (e.g., H₃O⁺) | Electronic | C2 (more substituted) | 2-Hydroxy-2-methyl-3-nucleo-propionitrile |
| Basic/Neutral (e.g., RO⁻) | Steric | C3 (less substituted) | 3-Hydroxy-2-methyl-2-nucleo-propionitrile |
Derivatization and Functional Group Interconversions of 2,3 Epoxy 2 Methylpropiononitrile
Transformations at the Nitrile Moiety
The nitrile group in 2,3-Epoxy-2-methylpropiononitrile serves as a synthetic handle for the introduction of various nitrogen- and oxygen-containing functional groups, significantly broadening its synthetic utility.
Hydrolysis to Carboxylic Acids and Esters
The nitrile functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,3-epoxy-2-methylpropanoic acid. This transformation typically requires heating and proceeds through an amide intermediate. nih.gov
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as sulfuric or hydrochloric acid, protonates the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The initially formed carboxylate salt is then protonated in a separate acidic workup step to afford the final carboxylic acid. researchgate.net
Ester derivatives can be synthesized by carrying out the hydrolysis in the presence of an alcohol, which acts as the nucleophile.
Reduction to Amines
The nitrile group can be reduced to a primary amine, yielding (2,3-epoxy-2-methylpropyl)amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. nih.govresearchgate.net This provides a synthetic route to amino alcohols containing the epoxy moiety, which are valuable intermediates in medicinal chemistry.
Formation of Amides and Tetrazoles
Partial hydrolysis of the nitrile group under controlled conditions can afford the corresponding amide, 2,3-epoxy-2-methylpropionamide. This reaction can often be achieved using acid or base catalysis with careful control of reaction time and temperature to prevent complete hydrolysis to the carboxylic acid. nih.gov
Furthermore, the nitrile group is a precursor to tetrazoles, which are important bioisosteres for carboxylic acids in drug design. While direct cycloaddition of an azide (B81097) source to the nitrile is possible, a common route involves the conversion of the nitrile to an amide, which then reacts with an azide source, such as sodium azide, often in the presence of a Lewis acid or by using specialized reagents like diphenyl phosphorazidate. This two-step sequence provides access to 5-((2-methyloxiran-2-yl)methyl)-1H-tetrazole.
Derivatization of the Epoxide Ring (e.g., with dithiocarbamates for analytical purposes)
The strained three-membered epoxide ring is susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity is not only synthetically useful but can also be exploited for analytical purposes. A notable example is the derivatization of epoxides with dithiocarbamates for detection and quantification by high-performance liquid chromatography (HPLC).
A robust method involves the reaction of the epoxide with an excess of N,N-diethyldithiocarbamate (DTC) at a neutral pH and elevated temperature (e.g., 60°C). organic-chemistry.orgnih.gov The dithiocarbamate (B8719985) anion acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring. In the case of this compound, the attack is expected to occur at the less sterically hindered primary carbon (C3), leading to the formation of a stable dithiocarbamic acid ester. This derivative, possessing a strong chromophore, can be readily detected by UV spectrophotometry, allowing for the sensitive quantification of the original epoxide. organic-chemistry.orgnih.gov The unreacted DTC can be conveniently decomposed by acidification prior to analysis. organic-chemistry.org This method has proven effective for the analysis of various epoxides in complex biological fluids. organic-chemistry.orgnih.gov
| Reactant | Reagent | Product | Purpose |
| This compound | N,N-Diethyldithiocarbamate | S-(3-(2-cyano-2-methyl)-2-hydroxypropyl) diethylcarbamodithioate | HPLC-UV Detection |
Sequential and Cascade Reactions Utilizing this compound
The presence of two distinct reactive functional groups in this compound makes it an ideal substrate for sequential and cascade reactions, enabling the rapid construction of complex molecular architectures from a simple starting material. These reactions are designed so that the transformation of one functional group triggers a subsequent reaction at the other, often in an intramolecular fashion.
For instance, a plausible cascade sequence could be initiated by the regioselective opening of the epoxide ring with a nucleophile. The newly introduced functionality, along with the existing nitrile group, can then participate in a subsequent cyclization. An example of a related process is the tandem condensation and reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which demonstrates the potential for cyano groups to participate in cascade ring-closures. rsc.org In the context of this compound, a hypothetical cascade could involve the opening of the epoxide by an amine, followed by an intramolecular addition of the newly formed secondary amine or hydroxyl group to the nitrile, leading to the formation of a heterocyclic system. Such cascade reactions are highly efficient as they form multiple bonds in a single operation, minimizing waste and purification steps. beilstein-journals.orgacs.org
Synthesis of Spiro- and Fused Ring Systems
The unique structure of this compound can be leveraged for the synthesis of more intricate topologies like spirocyclic and fused-ring systems.
Spirocycles: Spiro compounds can be synthesized by reacting this compound with a bifunctional nucleophile. For example, a reaction with a 1,3-dicarbonyl compound or a similar di-nucleophile could, after initial epoxide opening, undergo a subsequent intramolecular cyclization onto the carbon bearing the nitrile group (following its transformation into a more reactive electrophile or nucleophile) to form a spirocyclic core. The synthesis of spiro[dihydropyridine-oxindoles] from isatins illustrates the general principle of using multicomponent reactions to build spiro-frameworks. youtube.com
Fused Rings: Fused ring systems can be accessed via intramolecular reactions. A powerful strategy involves the cyclization of epoxynitriles. nih.gov For this compound, this could be achieved by first introducing a side chain that contains a nucleophilic or electrophilic partner. For example, transformation of the nitrile to a nitrile anion with a strong base like LDA could initiate an intramolecular attack on a tethered electrophile. core.ac.uk Conversely, the epoxide could be opened to introduce a tethered alkene, setting the stage for an intramolecular cycloaddition. The intramolecular [3+2] cycloaddition of epoxy enolsilanes to form fused five-membered rings serves as a prime example of this type of strategy. acs.org These approaches allow for the stereocontrolled synthesis of complex fused heterocyclic systems, which are prevalent in natural products and pharmacologically active compounds. nih.gov
Applications of 2,3 Epoxy 2 Methylpropiononitrile As a Key Synthetic Building Block
Synthesis of Chiral Intermediates and Enantiopure Compounds
The reactive nature of 2,3-epoxy-2-methylpropiononitrile, combined with its potential for stereocontrol, makes it a valuable precursor in the synthesis of chiral intermediates and enantiopure compounds. The epoxide ring is susceptible to nucleophilic attack, and when this reaction is carried out with chiral reagents or catalysts, it can lead to the formation of enantiomerically enriched products.
For instance, the ring-opening of similar 2,3-epoxy alcohols with various nucleophiles has been extensively studied as a method for producing a wide array of enantiomerically enriched compounds. msu.edu The Sharpless asymmetric epoxidation is a well-established method for creating chiral epoxides, which can then be transformed into a variety of chiral building blocks. msu.edu While specific studies on the enantioselective reactions of this compound are not detailed in the provided results, the general principles of asymmetric epoxidation and subsequent stereoselective ring-opening reactions are broadly applicable. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for example, started from enantiomerically pure hexahydro-methano-benzofuro[2,3-c]azocine intermediates, highlighting the importance of chiral building blocks in the synthesis of complex molecules. nih.gov
Furthermore, the preparation of enantiopure (2S,3S)- or (2R,3S)-2-halomethyl-1,2-epoxyalkan-3-amines from 1-aminoalkyl halomethyl ketones demonstrates the conversion of prochiral ketones into chiral epoxides. nih.gov This underscores the potential for developing synthetic routes to chiral derivatives starting from this compound. The ability to control the stereochemistry during the synthesis of such intermediates is crucial for the development of new pharmaceuticals and other biologically active molecules.
Precursor for Nitrogen-Containing Heterocycles
The dual functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles, such as aziridines and oxazolines. These heterocyclic systems are important structural motifs found in many biologically active compounds and are valuable intermediates in organic synthesis. wikipedia.orgnih.gov
Aziridines:
Aziridines, three-membered rings containing a nitrogen atom, can be synthesized from epoxides. wikipedia.orgyoutube.com The reaction of an epoxide with a nitrogen nucleophile, such as an amine, can lead to the formation of an amino alcohol, which can then be cyclized to form an aziridine (B145994). wikipedia.org While the direct conversion of this compound to an aziridine is not explicitly detailed, the general synthetic strategy is well-established. For instance, the Wenker synthesis involves the conversion of an aminoethanol to a sulfate (B86663) ester, followed by base-induced elimination to yield an aziridine. wikipedia.org
Oxazolines:
Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. wikipedia.org They are commonly synthesized by the cyclization of 2-amino alcohols with various functional groups. wikipedia.org Given that the ring-opening of this compound with an amine would produce a β-amino alcohol, this provides a direct pathway to oxazoline (B21484) synthesis. The reaction of nitriles with aminoalcohols is a known method for preparing 2-substituted oxazolines. organic-chemistry.org Therefore, the nitrile group in this compound could potentially be converted to an oxazoline ring system. Various methods exist for oxazoline synthesis, including the use of copper-NHC complexes, which offer milder reaction conditions. organic-chemistry.org
Role in the Construction of Carbon Scaffolds with Defined Stereochemistry
The stereochemistry of the epoxide ring in this compound can be strategically utilized to control the stereochemical outcome of subsequent reactions, enabling the construction of complex carbon scaffolds with well-defined three-dimensional structures. The principles of stereocontrolled synthesis are fundamental to the preparation of many natural products and pharmaceuticals.
The diastereoselective reactions of epoxides are a powerful tool in organic synthesis. For example, the aldol (B89426) reaction of boron enolates, generated from ketones, with aldehydes can proceed with high diastereoselectivity. iupac.org The stereochemical outcome is often dictated by the geometry of the enolate (Z or E) and the nature of the boron reagent, leading to the formation of either syn or anti aldol adducts. iupac.org This level of control is crucial for building up complex molecular architectures.
In the context of this compound, the epoxide can be opened with a nucleophile in a stereospecific manner. For instance, the reaction of cis and trans epoxides with dimethylsulfoxonium methylide has been shown to produce the corresponding cis- and trans-disubstituted tetrahydrofuran (B95107) rings with complete control of stereochemistry. msu.edu This highlights the ability to transfer the stereochemistry of the starting epoxide to the final product.
Furthermore, the regioselectivity of epoxide ring-opening reactions can be influenced by neighboring functional groups. Studies on 2-methyl-3,4-epoxy alcohols have shown that the regioselectivity of the ring-opening with organoaluminum reagents is dependent on the protecting group on the alcohol. nih.gov This demonstrates that careful substrate design can direct the outcome of a reaction to favor the desired isomer. While specific diastereoselective reactions involving this compound were not found, the established principles of stereocontrolled reactions of epoxides suggest its significant potential in this area.
Utility in the Synthesis of Complex Organic Molecules
The reactivity of the epoxide and nitrile functionalities in this compound makes it a valuable building block for the synthesis of complex organic molecules, including natural products and their analogues. Epoxides are key intermediates in the synthesis of polypropionate-derived natural products, which often possess a wide range of biological activities. mdpi.comnih.gov
Methodologies based on the enantio- and diastereoselective synthesis of epoxides and their subsequent regioselective cleavage with nucleophiles are powerful strategies for constructing the characteristic alternating methyl and hydroxy group patterns found in polypropionates. nih.gov For example, the total synthesis of auripyrone B was achieved using a Lewis acid-catalyzed rearrangement of an epoxy silyl (B83357) ether as a key step. mdpi.com
The versatility of epoxides is further demonstrated in their use for the preparation of polycyclic systems. A base-mediated dinucleophilic cyclization of 2,3-epoxy tosylates with 2-mercaptobenzimidazole (B194830) has been developed for the diastereoselective synthesis of tricyclic compounds. rsc.org This reaction proceeds through an initial intermolecular alkylation followed by an intramolecular epoxide ring-opening.
While direct applications of this compound in the total synthesis of specific complex molecules were not identified in the search results, its structural features are analogous to those of key intermediates used in established synthetic routes. The combination of a reactive epoxide for carbon-carbon and carbon-heteroatom bond formation and a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine makes it a highly versatile synthon.
Industrial Synthesis of Specialty Chemicals (excluding polymers/resins)
The industrial applications of this compound extend to the synthesis of various specialty chemicals. The reactivity of the epoxide ring allows for its use as a precursor to a range of functionalized molecules.
One significant area of application is in the synthesis of other epoxides and related compounds. For instance, the reaction of epichlorohydrin (B41342) with neodecanoic acid, catalyzed by tetramethylammonium (B1211777) chloride, is a key step in the production of 2,3-epoxypropyl neodecanoate (EPDA), an important component of eco-friendly coatings. researchgate.net This process involves the ring-opening of the epoxide by the carboxylic acid, followed by a ring-closing reaction.
The reaction of epoxides with alcohols is another important industrial process. The acid-catalyzed reaction of 1-chloro-2,3-epoxy-2-methylpropane with lower aliphatic alcohols yields both 1-alkoxy-3-chloro-2-methyl-2-propanols and 2-alkoxy-3-chloro-2-methyl-1-propanols. chemicalpapers.com These types of reactions highlight the potential of this compound to be converted into a variety of functionalized propanol (B110389) derivatives.
Furthermore, the synthesis of ionic liquids represents another potential industrial application. A novel pyrrolidone-based ionic liquid, N-(2′,3′-epoxypropyl)-N-methyl-2-oxopyrrolidinium salicylate, has been synthesized, demonstrating the incorporation of an epoxy group into an ionic liquid structure. rsc.org Ionic liquids have a wide range of applications in synthesis, catalysis, and electrochemistry.
Computational and Theoretical Investigations of 2,3 Epoxy 2 Methylpropiononitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) applications)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of molecular structure, reactivity, and properties. These computational methods offer a powerful lens through which to examine molecules like 2,3-epoxy-2-methylpropiononitrile, providing insights that complement and guide experimental studies. researchgate.net DFT calculations have been successfully applied to a wide range of epoxy systems, aiding in the understanding of their reaction mechanisms and electronic properties. nih.govnih.govfigshare.com
Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution, molecular electrostatic potential)
The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge distribution, and the molecular electrostatic potential (MESP), provide a detailed picture of its reactivity. aimspress.com
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally suggests higher reactivity. For instance, in a study of temozolomide, the HOMO-LUMO gap was used to infer its reactivity in different solvent environments. aimspress.com Theoretical calculations on various epoxy compounds have utilized HOMO-LUMO analysis to understand their electronic transitions and conductivity properties. researchgate.net
The molecular electrostatic potential (MESP) is another powerful descriptor for predicting reactive sites. nih.govnih.gov It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). nih.govmdpi.comresearchgate.net For example, in the analysis of the fungicide benomyl, the MESP map clearly indicated that the negative regions were localized over the carbonyl groups, identifying them as reactive sites. nih.gov The topology of the MESP, including its critical points, can reveal detailed information about lone pairs and π-bonds, which are crucial for understanding a molecule's interactive behavior. mdpi.comresearchgate.net
Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Property | Value | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 9.0 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations for this compound.
Geometric Optimization and Conformational Analysis
Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For flexible molecules, a conformational analysis is performed to identify various stable conformers and their relative energies. researchgate.net
DFT methods are widely used for geometric optimization. For example, in a study of 1,2-epoxy-3-phenoxy propane (B168953) (EPOP) and 1,2-epoxy-3-(p-tolyloxy)propane (ETOP), DFT calculations were used to determine the most stable conformers by analyzing their potential energy profiles. researchgate.net This analysis is crucial as different conformers can exhibit different chemical and physical properties.
Reaction Path Analysis and Transition State Modeling
Understanding how a chemical reaction proceeds requires mapping the reaction path and identifying the transition state—the high-energy point of no return between reactants and products. mit.edu Computational methods, including DFT, can be used to model these reaction pathways and calculate the structure and energy of transition states. mit.edu
The Artificial Force Induced Reaction (AFIR) method, for instance, can be used to explore reaction pathways by applying an artificial force to induce bond formation or dissociation. researchgate.netmdpi.com This allows for the systematic prediction of possible reaction mechanisms. Computational studies on radical-mediated thiol-epoxy reactions have utilized DFT to model reaction mechanisms and determine the energetics and kinetics of the reactions. nih.govfigshare.comresearchgate.net These studies highlight the importance of factors like ring strain and radical stability in driving the reaction. nih.govfigshare.com
Predictive Modeling for Synthesis Optimization
The insights gained from quantum chemical calculations can be leveraged for predictive modeling to optimize synthetic routes. By understanding the reaction mechanisms and the factors that influence reactivity and selectivity, chemists can design more efficient and targeted syntheses.
Machine learning models, often trained on data from DFT calculations and experimental results, are becoming increasingly powerful tools for predicting reaction outcomes and material properties. researchgate.net For example, machine learning has been used to predict the glass transition temperatures of epoxy systems, accelerating the discovery of new materials with desired properties. researchgate.net
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamics and reactivity on a nanosecond timescale. nasa.govarxiv.orgyoutube.com By simulating the motions of atoms and molecules over time, MD can be used to investigate reaction mechanisms, conformational changes, and the influence of the environment on reactivity. arxiv.orgmdpi.com
In the context of epoxy resins, MD simulations have been used to study the cross-linking process, which is fundamental to the formation of thermoset polymers. arxiv.org These simulations can predict various thermo-mechanical properties, such as the elastic modulus and glass transition temperature, by modeling the formation of the three-dimensional network. arxiv.orgmdpi.com Furthermore, MD simulations can be employed to understand the structural and mechanical properties of off-stoichiometric epoxy resins and the effects of nanofillers on the properties of epoxy composites. nasa.govbohrium.com
Spectroscopic Property Predictions and Correlations with Experimental Data (e.g., vibrational modes, NMR shifts)
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. researchgate.net
DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netnih.gov The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.netnih.gov For instance, a combined experimental and computational study of 1,2-epoxy-3-phenoxy propane and its derivative used DFT to assign vibrational frequencies and analyze their FT-IR and FT-Raman spectra. researchgate.net
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts can be correlated with experimental NMR spectra to help in structure elucidation. nih.govresearchgate.net Machine learning models are also being developed to predict NMR chemical shifts with high accuracy, which can be particularly useful when experimental reference spectra are scarce. nih.govrsc.org The accuracy of these predictions can be further improved by considering conformational dynamics, as demonstrated in studies of proteins. biorxiv.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Methodology of QSPR for Epoxides and Nitriles
The development of a QSPR model for a compound like this compound would involve several key steps:
Dataset Compilation: A set of molecules structurally related to this compound, including various aliphatic epoxides and nitriles, would be assembled. nih.govnih.gov For each molecule, reliable experimental data for the property of interest (e.g., boiling point, reactivity, solubility) would be collected.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. protoqsar.comresearchgate.net These descriptors numerically represent different aspects of the molecular structure and can be categorized as follows:
Topological descriptors: These describe the atomic connectivity and branching of a molecule. researchgate.net
Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.
Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. researchgate.netresearchgate.net
Physicochemical descriptors: These include properties like molecular weight, logP (a measure of lipophilicity), and molar refractivity. researchgate.net
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical relationship between a subset of the calculated descriptors and the experimental property is established. researchgate.net The predictive power of the resulting QSPR model is then rigorously evaluated using statistical validation techniques to ensure its reliability.
Application to this compound
For this compound, QSPR studies could predict a variety of properties. The presence of the highly polar and reactive epoxide ring and the nitrile group are key structural features that would be captured by the molecular descriptors. wikipedia.orgnih.gov
Key Structural Features and Relevant Descriptors:
The unique structure of this compound, with its strained three-membered epoxide ring and the strongly electron-withdrawing nitrile group, dictates its chemical behavior. wikipedia.orgumich.edu A QSPR analysis would rely on descriptors that quantify these features.
| Descriptor Category | Potential Descriptors for this compound | Property Influenced |
| Topological | Atom Bond Connectivity (ABC) Index, Wiener Index | Boiling Point, Viscosity |
| Quantum-Chemical | LUMO Energy, Partial Atomic Charges on Epoxide Carbons | Reactivity towards Nucleophiles |
| Physicochemical | Dipole Moment, Molar Refractivity | Solubility, Polarity |
This table is illustrative and based on general principles of QSPR. The specific descriptors would be determined through the model development process.
Predicting Reactivity:
A significant application of QSPR for epoxides is the prediction of their reactivity, particularly towards nucleophiles, as the opening of the epoxide ring is a key reaction. researchgate.netic.ac.uk For this compound, QSPR models could predict the regioselectivity of the ring-opening reaction. The electron-withdrawing nitrile group is expected to influence the electrophilicity of the two carbon atoms in the epoxide ring differently. umich.edu Descriptors such as the calculated partial charges on these carbon atoms and the energy of the LUMO would be critical in such a model. ic.ac.uk
Studies on other epoxides have successfully used descriptors based on steric hindrance and charge distribution to predict the regioselectivity of ring-opening reactions. researchgate.net Similar approaches could be applied to this compound to predict whether a nucleophile would preferentially attack the more or less substituted carbon of the epoxide ring.
Predicting Physicochemical Properties:
| Predicted Property | Relevant Descriptor Types | Example QSPR Model (Illustrative) |
| Boiling Point | Topological, Physicochemical | Boiling Point = a(Molecular Weight) + b(Wiener Index) + c |
| Reactivity | Quantum-Chemical | log(k) = a(LUMO Energy) + b(Charge on Cα) + c |
| Aqueous Solubility | Physicochemical, Topological | logS = a(logP) + b(Topological Polar Surface Area) + c |
Note: The equations are for illustrative purposes only. Real QSPR models may involve more complex relationships and a larger number of descriptors. The coefficients (a, b, c) are determined through regression analysis.
Environmental Transformation and Degradation Pathways of 2,3 Epoxy 2 Methylpropiononitrile
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2,3-Epoxy-2-methylpropiononitrile, the key abiotic degradation pathways include photolysis, hydrolysis, and oxidation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The epoxide ring is susceptible to hydrolysis, which typically results in the formation of a diol (a compound with two hydroxyl groups). This reaction can be catalyzed by acids. masterorganicchemistry.com Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. youtube.comnih.gov The reaction of epoxides with aqueous acid under mild conditions can lead to the formation of 1,2-diols. masterorganicchemistry.com
The rate of hydrolysis is influenced by the structure of the epoxide. For instance, the presence of a hydroxyl group near the epoxy group can affect the hydrolysis rate constant. researchgate.net In the case of this compound, hydrolysis would be expected to open the epoxide ring, likely forming 2,3-dihydroxy-2-methylpropiononitrile.
The nitrile group (-CN) is also subject to hydrolysis. This reaction can proceed under both acidic and basic conditions and typically yields a carboxylic acid and ammonia, often through an intermediate amide. nih.gov Therefore, the complete hydrolysis of this compound would ultimately be expected to yield 2,3-dihydroxy-2-methylpropanoic acid and ammonia.
Oxidative breakdown is a significant degradation pathway for organic compounds in the environment. In the atmosphere, the reaction with hydroxyl radicals (•OH) is a primary degradation mechanism for many volatile organic compounds, including epoxides. copernicus.orgcopernicus.org The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. pops.int
Kinetic studies on the gas-phase reactions of hydroxyl radicals with various epoxy compounds have shown that the reaction rates are influenced by the structure of the epoxide. copernicus.orgcopernicus.org For instance, the reactivity of epoxides towards OH radicals is generally lower than that of the corresponding alkanes with the same number of carbon atoms. copernicus.org The formation of epoxides has been identified as a product in the atmospheric degradation of aromatic hydrocarbons in the presence of OH radicals. copernicus.orgcopernicus.org
While specific data for this compound is not available, it is expected to react with atmospheric hydroxyl radicals, leading to the formation of various oxygenated products through the opening of the epoxide ring and potential oxidation of the methyl and nitrile groups.
Biotic Degradation by Microorganisms and Enzymes
Biotic degradation, the breakdown of organic matter by living organisms, is a crucial process in the environmental fate of many chemicals. For nitriles, microbial degradation is a well-established pathway. Bacteria, particularly those from the genus Rhodococcus, are known for their ability to degrade a wide range of nitriles, utilizing them as both carbon and nitrogen sources. copernicus.orgnih.gov
The microbial degradation of nitriles proceeds through two main enzymatic pathways:
Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia. acs.orgnih.gov
Nitrile Hydratase/Amidase Pathway: In this two-step pathway, a nitrile hydratase (NHase; EC 4.2.1.84) first hydrates the nitrile to an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia. nih.gov
Rhodococcus rhodochrous has been shown to possess both of these pathways for the degradation of aliphatic nitriles. copernicus.org The substrate specificity of nitrile hydratases from Rhodococcus species can be quite broad, allowing them to act on a variety of nitrile compounds. nih.govnih.govtandfonline.com Given the presence of the nitrile functional group, this compound is a potential substrate for microbial degradation by nitrile-degrading microorganisms. The initial degradation would likely involve the conversion of the nitrile group, followed by the breakdown of the epoxy and hydrocarbon backbone.
Factors Governing Environmental Persistence and Mobility
The persistence and mobility of this compound in the environment are determined by a combination of its physicochemical properties and its interactions with environmental matrices such as soil and water.
The mobility of organic compounds in soil is influenced by their sorption to soil particles. nih.gov Factors such as organic matter content and cation exchange capacity of the soil play a significant role. nih.gov For epoxy resins, adsorption to sand has been observed, with hydrogen bonding playing a significant role in the interaction. mdpi.com The nitrile group can also influence mobility. While some nitriles may be mobile in soil, their degradation products, such as ammonium (B1175870) (NH₄⁺), can be adsorbed to negatively charged soil particles, reducing their mobility. nih.gov The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide, which can impact soil microbial communities. nih.govnih.gov
The potential for a chemical to move through the soil profile and leach into groundwater is a critical aspect of its environmental fate. nih.gov The water solubility of a compound and its tendency to adsorb to soil particles are key determinants of its leaching potential. Compounds with high water solubility and low sorption are more likely to be mobile. nih.gov
The volatility of a compound determines its tendency to move from soil or water into the atmosphere. While specific data for this compound is not available, the presence of polar functional groups (epoxide and nitrile) suggests it may have a lower volatility compared to non-polar compounds of similar molecular weight. However, some volatile nitriles are known and used in various applications. nih.gov
Formation of Degradation Products and Their Chemical Nature
The degradation of this compound leads to the formation of various transformation products, the nature of which depends on the degradation pathway.
Abiotic Degradation Products:
Hydrolysis: The primary product of the hydrolysis of the epoxide ring is expected to be 2,3-dihydroxy-2-methylpropiononitrile . Subsequent hydrolysis of the nitrile group would lead to the formation of 2,3-dihydroxy-2-methylpropanoic acid and ammonia .
Photolysis and Oxidation: Atmospheric oxidation by hydroxyl radicals is likely to produce a variety of oxygenated products. Based on general mechanisms of epoxide oxidation, this could include aldehydes, ketones, and carboxylic acids resulting from the cleavage of the epoxide ring and further oxidation. copernicus.orgcopernicus.org
Biotic Degradation Products:
Microbial degradation of the nitrile group would lead to the formation of 2,3-epoxy-2-methylpropanoic acid and ammonia (via the nitrilase pathway) or 2,3-epoxy-2-methylpropionamide as an intermediate (via the nitrile hydratase/amidase pathway), which would then be further hydrolyzed to the carboxylic acid and ammonia. copernicus.orgnih.gov Subsequent microbial action would likely degrade the epoxy ring and the carbon skeleton.
The following table summarizes the potential degradation products of this compound.
| Degradation Pathway | Intermediate Products | Final Products |
| Hydrolysis | 2,3-dihydroxy-2-methylpropiononitrile | 2,3-dihydroxy-2-methylpropanoic acid, Ammonia |
| Photolysis/Oxidation | Various oxygenated compounds (aldehydes, ketones) | Further oxidized products, CO₂, H₂O |
| Biotic Degradation | 2,3-epoxy-2-methylpropionamide | 2,3-epoxy-2-methylpropanoic acid, Ammonia |
Advanced Analytical Methodologies for Characterization and Quantitation in Research
High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantitation of non-volatile or thermally labile compounds like 2,3-Epoxy-2-methylpropiononitrile. However, the epoxide moiety lacks a strong chromophore, making direct UV detection challenging, especially at low concentrations. To overcome this limitation, derivatization techniques are employed to introduce a chromophoric or fluorophoric tag onto the molecule, significantly enhancing detection sensitivity. sci-hub.se
A well-established method for the derivatization of epoxides involves reaction with N,N-diethyldithiocarbamate (DTC). nih.govresearchgate.net This reaction proceeds via the nucleophilic opening of the epoxide ring by the dithiocarbamate (B8719985), forming a stable adduct that can be readily detected by UV spectrophotometry. The excess, unreacted DTC can be decomposed by acidification prior to analysis. nih.govresearchgate.net This method has proven robust for quantifying low levels of various epoxides in complex biological fluids after minimal sample pretreatment, such as ultrafiltration. nih.govresearchgate.net
The derivatized sample is then analyzed by reversed-phase HPLC (RP-HPLC), typically using a C18 column. nih.gov Gradient or isocratic elution with a mobile phase, often a mixture of acetonitrile (B52724) and water, allows for the separation of the derivatized analyte from other matrix components. nih.govresearchgate.net Quantitation is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards.
Table 1: HPLC with Derivatization for Epoxide Analysis
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Derivatization Agent | N,N-diethyldithiocarbamate (DTC) nih.govresearchgate.net |
| Reaction | Nucleophilic ring-opening of the epoxide by DTC |
| Detection | UV Spectrophotometry (e.g., at 278 nm for the DTC adduct) nih.gov |
| Column | Typically an octadecyl silica (B1680970) (C18) column nih.gov |
| Mobile Phase | Acetonitrile/Water mixture nih.gov |
| Advantages | Enhanced sensitivity for compounds lacking strong chromophores; suitable for complex matrices. sci-hub.senih.gov |
| Application | Quantitation of low levels of epoxides in research and biological samples. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing the potential volatile byproducts or thermal degradation products of this compound. For instance, in studies involving the thermal decomposition of epoxy-containing materials, GC-MS is employed to identify the evolved gases and liquids, providing insight into decomposition pathways. arxiv.org
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with different compounds eluting at different times based on their boiling points and interactions with the column's stationary phase. mdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparison to spectral libraries. arxiv.orgmdpi.com This method has been successfully used to analyze volatile products from the thermal treatment of various epoxy resins, identifying compounds such as benzene, toluene, phenol, and bisphenol A. arxiv.org
Table 2: Potential Volatile Products from Epoxy Compounds by GC-MS
| Compound Class | Example Compounds Identified in Epoxy Pyrolysis |
|---|---|
| Aromatics | Benzene, Toluene, Phenol arxiv.org |
| Alcohols | Cumenol arxiv.org |
| Bisphenols | Bisphenol A (BPA) arxiv.org |
| Aldehydes & Ketones | Various, depending on the specific epoxy system |
This table represents typical decomposition products from general epoxy resins and serves as an illustrative guide for potential analytes in studies of this compound degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.com
¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the diastereotopic protons of the epoxide ring.
¹³C NMR reveals the number of different types of carbon atoms in the molecule and their electronic environment. mdpi.com The spectrum would display unique resonances for the methyl carbon, the quaternary carbon of the epoxide, the methylene (B1212753) carbon of the epoxide, and the nitrile carbon.
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, thereby verifying the complete and correct structure of the synthesized compound. semanticscholar.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~1.5 | ~15 |
| -C(O)- (quaternary) | - | ~55 |
| -CH₂(O)- | ~2.8 (d), ~3.0 (d) | ~48 |
| -C≡N | - | ~118 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. azom.comsociedadpolimerica.org.mx These techniques measure the vibrations of bonds within the molecule, and specific functional groups absorb infrared radiation or scatter light at characteristic frequencies. researchgate.net They are highly complementary and, when used together, provide a comprehensive vibrational profile of the molecule. azom.com
For this compound, IR and Raman spectroscopy can confirm the presence of its key functional groups:
Nitrile Group (-C≡N): This group exhibits a sharp, intense absorption band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹.
Epoxide Ring: The C-O stretching vibrations of the epoxide ring give rise to characteristic bands. The asymmetric C-O-C stretch usually appears around 850-950 cm⁻¹ and the symmetric "ring breathing" mode around 1250 cm⁻¹.
C-H Bonds: Stretching and bending vibrations of the methyl and methylene groups will be visible in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.
These techniques are valuable for rapid qualitative analysis and for monitoring reactions involving the synthesis or modification of the compound. sociedadpolimerica.org.mx
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2260-2240 (sharp, medium-strong) | 2260-2240 (strong) |
| Epoxide (C-O-C) | Asymmetric Stretch | 950-810 (strong) | 950-810 (weak) |
| Epoxide (C-O-C) | Symmetric Stretch (Ring Breathing) | ~1250 (strong) | ~1250 (strong) |
| Alkyl C-H | Stretching | 3000-2850 (strong) | 3000-2850 (strong) |
| Methyl C-H | Bending | 1460 & 1375 (variable) | 1460 & 1375 (variable) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. youtube.com
In a mass spectrometer, the analyte is first ionized. The resulting molecular ion ([M]⁺) can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecular structure. miamioh.edu
For this compound (C₅H₇NO), the expected molecular weight is approximately 97.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places. nih.gov The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as CO, HCN, or CH₃•, leading to characteristic fragment ions that help to piece together the structure. docbrown.info
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z Value | Identity | Plausible Origin |
|---|---|---|
| 97 | [M]⁺ | Molecular Ion: [C₅H₇NO]⁺ |
| 82 | [M - CH₃]⁺ | Loss of a methyl radical |
| 69 | [M - CO]⁺ | Loss of carbon monoxide |
| 70 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 54 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and carbon monoxide |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or acylium fragments |
This table represents a plausible fragmentation pattern. The relative abundance of each fragment depends on the ionization energy and the stability of the resulting ions.
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthesis Strategies
The chemical industry is increasingly focused on developing environmentally benign synthetic methods, a trend that directly impacts the production of epoxides. nih.gov Key to this endeavor is the adherence to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. ulaval.ca
Future research in the sustainable synthesis of epoxides will likely concentrate on several key areas:
Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials and towards renewable resources. ulaval.ca Projects are underway to utilize lignosulfonate-derived phenolic compounds and aldehydes as precursors for epoxy resins, contributing to a more sustainable bio-based industry. biorizon.eu
Greener Solvents and Catalysts: The development of reactions that can be conducted in environmentally friendly solvents, such as water or recycled toluene, is a high priority. ulaval.cacsic.es Research is also focused on replacing stoichiometric reagents with more selective and efficient catalytic systems. ulaval.ca This includes the use of organometallic catalysts and oxo-molybdenum and oxo-rhenium complexes for epoxidation and deoxygenation reactions. researchgate.net
Energy Efficiency: Minimizing the energy requirements of chemical processes is another crucial aspect of green chemistry. ulaval.ca The aim is to conduct reactions at ambient temperature and pressure whenever feasible. ulaval.ca
The following table summarizes key green chemistry principles and their application in epoxide synthesis:
| Green Chemistry Principle | Application in Epoxide Synthesis |
| Prevention | Designing syntheses to minimize waste generation. ulaval.ca |
| Atom Economy | Maximizing the incorporation of all starting materials into the final product. ulaval.ca |
| Less Hazardous Chemical Synthesis | Using and generating substances with minimal toxicity. ulaval.ca |
| Designing Safer Chemicals | Creating epoxides with reduced toxicity while maintaining efficacy. ulaval.ca |
| Safer Solvents and Auxiliaries | Utilizing benign solvents like water or recyclable alternatives. ulaval.cacsic.es |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. ulaval.ca |
| Use of Renewable Feedstocks | Employing bio-based materials instead of petrochemicals. ulaval.cabiorizon.eu |
| Catalysis | Utilizing selective catalytic reagents over stoichiometric ones. ulaval.ca |
Biocatalysis and Bio-inspired Synthetic Routes
Nature provides a rich blueprint for the development of highly selective and efficient chemical transformations. Biocatalysis and bio-inspired synthesis are emerging as powerful tools in epoxide chemistry, offering mild reaction conditions and high enantioselectivity.
Enzymatic Epoxidation: Enzymes, such as lipases and peroxygenases, are being harnessed for the synthesis of epoxides. nih.govorientjchem.org Lipase-catalyzed transesterification has been successfully used to prepare bio-based epoxy resins from fatty acids derived from soybean and linseed oils. nih.gov These enzymatic processes can lead to the formation of macromers with a high degree of functionality. nih.gov The selectivity of these enzymatic reactions is influenced by the enzyme type, substrate characteristics, and reaction conditions. orientjchem.org
Bio-inspired Catalysts: Researchers are designing synthetic catalysts that mimic the function of natural enzymes. For example, cobalt porphyrin has been used as a catalyst for the aerobic epoxidation of alkenes under ambient conditions, using sunflower seed oil as a co-substrate. nih.govacs.org This biomimetic approach can achieve high conversion rates and selectivity for epoxide formation. nih.govacs.org
The table below highlights examples of biocatalytic and bio-inspired approaches in epoxide synthesis:
| Approach | Catalyst/System | Substrate | Key Findings |
| Biocatalysis | Lipase | Fatty acids from epoxidized soybean and linseed oil | Formation of epoxy-functional polyester (B1180765) resins with various architectures. nih.gov |
| Biocatalysis | Peroxygenase | α,β-unsaturated aldehydes | High conversions and excellent enantioselectivity in epoxidation reactions. orientjchem.org |
| Bio-inspired Synthesis | Cobalt Porphyrin/Sunflower Seeds Oil | trans-stilbene | High conversion rate (99%) and selectivity (88%) toward epoxide formation under ambient conditions. nih.govacs.org |
Computational Design of Novel Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of epoxide research, computational methods are being used to design new reactions and to control their selectivity.
Predicting Regioselectivity: The ring-opening of unsymmetrical epoxides can lead to different products depending on the site of nucleophilic attack. wikipedia.org Computational studies, such as those using Density Functional Theory (DFT), can help rationalize the origin of regio- and stereocontrol in these reactions. acs.org For instance, computational analysis of intramolecular additions to bicyclic epoxonium ions has provided insights into the factors governing exo- and endo-selective cyclizations. nih.govacs.org
Designing Enantioselective Catalysts: Computational design frameworks are being employed to engineer enzymes with tailored selectivity. nih.gov By using molecular dynamics simulations and scoring the frequency of reactive conformations, researchers can create enzyme variants that produce specific enantiomers of diols from meso-epoxides. nih.gov
The following table provides examples of how computational design is being applied to epoxide chemistry:
| Application | Computational Method | System Studied | Outcome |
| Predicting Reactivity | B3LYP/6-31G(d) | Intramolecular addition to bicyclic epoxonium ions | Provided a predictive model for the design of cascade reactions leading to polycyclic ethers. nih.govacs.org |
| Designing Enantioselectivity | Rosetta scoring and molecular dynamics simulations | Limonene epoxide hydrolase | Creation of enzyme variants for the enantioselective conversion of meso-epoxides to diols. nih.gov |
| Rationalizing Selectivity | Density Functional Theory (DFT) | NHC-carbene-catalyzed ring-opening/fluorination of epoxy enals | Identified the stereo- and regio-determining step and key noncovalent interactions. acs.org |
Exploration of Undiscovered Reaction Pathways
The unique reactivity of the epoxide ring suggests that many novel transformations are yet to be discovered. wikipedia.org Research in this area focuses on pushing the boundaries of known reactivity and exploring new synthetic applications.
Innovative Ring-Opening Reactions: Scientists are continuously developing new methods for the ring-opening of epoxides with a wide range of nucleophiles. wikipedia.org This includes innovative oxidative ring-opening reactions and the use of various catalysts to achieve high regioselectivity. mdpi.com The development of epoxide-based methodologies has provided non-aldol alternative approaches for the construction of complex natural products like polypropionates. mdpi.comnih.govresearchgate.net
Cascade Reactions: Epoxides are excellent precursors for initiating cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. nih.govacs.org The study of intramolecular nucleophilic additions into bicyclic epoxonium ions serves as a basis for designing such cascade processes. nih.gov
Synthesis of Natural Products: The ring-opening of epoxides is a key strategy in the total synthesis of numerous biologically active natural products, including alkaloids and terpenoids. rsc.org
Integration of Multidisciplinary Approaches in Epoxide Research
The future of epoxide research will increasingly rely on the integration of knowledge and techniques from various scientific disciplines. This multidisciplinary approach is essential for tackling complex challenges and unlocking new opportunities.
Chemistry and Biology: The synergy between synthetic chemistry and biology is evident in the development of biocatalytic and bio-inspired synthetic routes. nih.govnih.govacs.org Genome mining of microorganisms can lead to the discovery of novel natural products and the biosynthetic gene clusters responsible for their production, offering insights for synthetic biology. acs.org
Chemistry and Materials Science: Epoxides are fundamental building blocks for a wide range of polymers and materials. rsc.org Research at the interface of chemistry and materials science focuses on developing bio-based and sustainable epoxy resins with tailored properties. biorizon.eursc.org
Experimental and Computational Chemistry: The combination of experimental studies and theoretical calculations provides a powerful framework for understanding reaction mechanisms and designing new chemical transformations with high precision. nih.govacs.orgrsc.org
This integrated approach will undoubtedly accelerate the pace of discovery and innovation in the field of epoxide chemistry, leading to the development of new synthetic methods, materials, and technologies.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,3-Epoxy-2-methylpropiononitrile with high regiochemical control?
Methodological Answer:
Epoxidation of the corresponding allylic nitrile precursor (e.g., 2-methylpropiononitrile) using a peracid (e.g., mCPBA) in a non-polar solvent (e.g., dichloromethane) at 0–5°C minimizes side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Purify via silica gel chromatography, eluting with ethyl acetate/hexane mixtures. Ensure rigorous exclusion of moisture to prevent ring-opening side reactions. For safety, refer to protocols for handling reactive epoxides and nitriles, including proper ventilation and PPE such as P95 respirators and nitrile gloves .
Advanced: How can computational modeling resolve ambiguities in the stereoelectronic effects governing nucleophilic ring-opening reactions of this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity and transition-state geometries for nucleophilic attacks. Validate models experimentally using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) and nuclear Overhauser effect (NOE) NMR to confirm stereochemical outcomes. Compare computational predictions with crystallographic data (if available) for intermediates. This approach resolves contradictions between observed vs. predicted regioselectivity in strained epoxide systems .
Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to identify epoxy ring protons (δ 3.5–4.5 ppm) and nitrile group (δ 115–120 ppm).
- Infrared (IR) Spectroscopy: Confirm epoxy C-O-C stretch (~1250 cm⁻¹) and nitrile C≡N stretch (~2250 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (220 nm) to quantify impurities. Reference standards for related epoxides (e.g., from pharmaceutical impurity databases) aid identification .
Advanced: How can conflicting thermal stability data for this compound be systematically addressed?
Methodological Answer:
Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition pathways. Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) and kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Discrepancies in literature may arise from moisture content; use Karl Fischer titration to quantify water in samples pre-analysis .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear chemically resistant gloves (nitrile), lab coats, and eye protection. Use OV/AG/P99 respirators for prolonged exposure .
- Ventilation: Conduct reactions in fume hoods with HEPA filters.
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent exothermic ring-opening.
Advanced: What strategies optimize the enantioselective synthesis of this compound?
Methodological Answer:
Employ asymmetric catalysis using Jacobsen’s Mn(III)-salen complexes or Shi fructose-derived ketones. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD). Kinetic resolution during epoxidation can improve ee; optimize catalyst loading (1–5 mol%) and reaction temperature (−20°C to RT). Compare with stereochemical data from structurally related epoxides .
Basic: How should researchers design experiments to assess the hydrolytic stability of this compound?
Methodological Answer:
Prepare buffered solutions (pH 2–12) and incubate samples at 25°C and 40°C. Quantify degradation products (e.g., diols or nitrile hydrolysis byproducts) via LC-MS. Use pseudo-first-order kinetics to calculate half-lives. Control ionic strength with NaCl to mimic physiological conditions if studying biological reactivity .
Advanced: What mechanistic insights explain contradictory reactivity trends in this compound under photolytic vs. thermal conditions?
Methodological Answer:
Perform time-resolved UV-Vis spectroscopy to track photolytic intermediates (e.g., nitrile-to-carbonyl rearrangements). Compare with thermal activation pathways using in situ FTIR. Computational studies (TD-DFT) can model excited-state behavior. Resolve contradictions by isolating intermediates (e.g., via cryogenic trapping) for structural elucidation .
Basic: What solvent systems are optimal for preserving the stability of this compound during storage?
Methodological Answer:
Store in anhydrous, aprotic solvents (e.g., dichloromethane or acetonitrile) under inert gas (Ar) at −20°C. Avoid protic solvents (e.g., methanol) to prevent acid-catalyzed ring-opening. Periodically test stability via NMR and HPLC to detect degradation .
Advanced: How can researchers reconcile discrepancies in reported toxicity profiles of this compound?
Methodological Answer:
Conduct Ames tests (OECD 471) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) using standardized protocols. Cross-reference with structural analogs (e.g., epichlorohydrin) for hazard extrapolation. Address variability in literature data by controlling purity (≥98% via HPLC) and excluding confounding impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
